molecular formula C10H14O2 B3353535 2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro- CAS No. 55229-19-1

2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro-

Cat. No.: B3353535
CAS No.: 55229-19-1
M. Wt: 166.22 g/mol
InChI Key: SWTZHIIZOJHLBX-UHFFFAOYSA-N
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Description

2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro- is a chemical compound belonging to the benzofuranone family. Benzofuranones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds.

Properties

IUPAC Name

3-ethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTZHIIZOJHLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CCCCC2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480149
Record name 2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55229-19-1
Record name 2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of substituted phenols: Using ethyl-substituted phenols and appropriate reagents to induce cyclization.

    Reduction of benzofuranone derivatives: Employing reducing agents to convert benzofuranone derivatives into the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to less oxidized forms using reducing agents.

    Substitution: Introduction of different substituents at various positions on the benzofuranone ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex benzofuranone derivatives, while reduction could produce simpler, more saturated compounds.

Scientific Research Applications

2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro- has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(4H)-Benzofuranone, 3-methyl-5,6,7,7a-tetrahydro-
  • 2(4H)-Benzofuranone, 3-ethyl-6,7,7a-tetrahydro-
  • 2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro-

Uniqueness

2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro-
Reactant of Route 2
2(4H)-Benzofuranone, 3-ethyl-5,6,7,7a-tetrahydro-

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